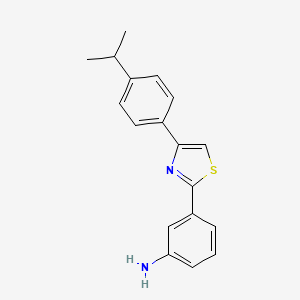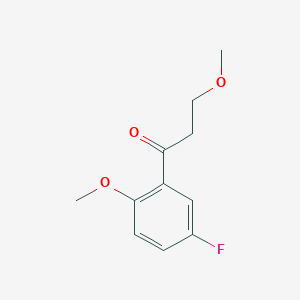![molecular formula C14H16N4 B11765414 1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B11765414.png)
1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
The synthesis of 1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Attachment of the Cyclobutane Ring: The cyclobutane ring can be introduced through a nucleophilic substitution reaction, where a suitable cyclobutane derivative reacts with the indazole core.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with a suitable nitrile reagent under basic conditions.
Análisis De Reacciones Químicas
1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: The carbonitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Aplicaciones Científicas De Investigación
1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in biological studies to understand its effects on various cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in cellular proliferation, leading to the suppression of cancer cell growth. It may also interact with other cellular proteins and pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile can be compared with other indazole derivatives, such as:
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma.
These compounds share the indazole core but differ in their functional groups and specific applications, highlighting the versatility and potential of indazole derivatives in medicinal chemistry.
Propiedades
Fórmula molecular |
C14H16N4 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
1-[(1,3-dimethylindazol-5-yl)amino]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C14H16N4/c1-10-12-8-11(4-5-13(12)18(2)17-10)16-14(9-15)6-3-7-14/h4-5,8,16H,3,6-7H2,1-2H3 |
Clave InChI |
UQPQECALFMVQSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C=C(C=C2)NC3(CCC3)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B11765334.png)




![Ethyl8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate](/img/structure/B11765386.png)

![Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11765394.png)



![3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B11765420.png)
![1-(Benzo[d]thiazol-5-yl)ethanamine](/img/structure/B11765436.png)
![4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline](/img/structure/B11765446.png)
